2-Amino-2-(oxan-4-yl)propan-1-ol hydrochloride
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Overview
Description
2-Amino-2-(oxan-4-yl)propan-1-ol hydrochloride is an organic compound with the molecular formula C8H17NO2·HCl. It is a derivative of propanol, featuring an amino group and a tetrahydropyran ring. This compound is of interest in various scientific fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process includes steps such as purification and crystallization to isolate the hydrochloride salt form of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(oxan-4-yl)propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary amines .
Scientific Research Applications
2-Amino-2-(oxan-4-yl)propan-1-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of various chemicals and materials, contributing to advancements in industrial processes
Mechanism of Action
The mechanism of action of 2-Amino-2-(oxan-4-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The tetrahydropyran ring provides stability and enhances the compound’s ability to interact with various pathways .
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-(oxan-2-yl)propan-2-ol hydrochloride: Similar in structure but with a different position of the tetrahydropyran ring.
2-Amino-2-(oxan-4-yl)ethan-1-ol hydrochloride: Features an ethan-1-ol backbone instead of propan-1-ol.
2-Amino-1-(4-methoxyphenyl)propan-1-ol hydrochloride: Contains a methoxyphenyl group instead of the tetrahydropyran ring.
Uniqueness
2-Amino-2-(oxan-4-yl)propan-1-ol hydrochloride is unique due to its specific combination of an amino group and a tetrahydropyran ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C8H18ClNO2 |
---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
2-amino-2-(oxan-4-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-8(9,6-10)7-2-4-11-5-3-7;/h7,10H,2-6,9H2,1H3;1H |
InChI Key |
WBVAEFBDTLRSLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1CCOCC1)N.Cl |
Origin of Product |
United States |
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